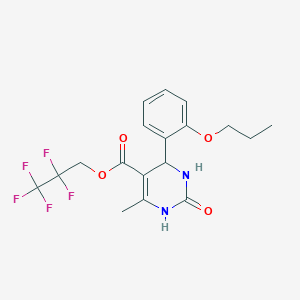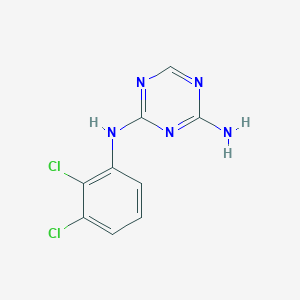
N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide, commonly known as CNPBS, is a chemical compound that has gained significant attention in the field of scientific research. CNPBS is a sulfonamide-based compound that has been synthesized through a series of chemical reactions. This compound has been found to possess several unique properties that make it a promising candidate for various research applications. In
Mécanisme D'action
The mechanism of action of CNPBS is not fully understood. However, it has been proposed that CNPBS binds with cysteine residues in proteins, which leads to the inhibition of protein function. This inhibition of protein function is thought to be responsible for the anti-tumor properties of CNPBS.
Biochemical and Physiological Effects:
CNPBS has been found to have several biochemical and physiological effects. CNPBS has been found to inhibit the growth of cancer cells in vitro. CNPBS has also been found to induce apoptosis, which is a process of programmed cell death. Additionally, CNPBS has been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
CNPBS has several advantages for lab experiments. CNPBS is a fluorescent probe that can be used for the detection of cysteine in biological samples. Additionally, CNPBS has been found to possess anti-tumor properties, which makes it a potential candidate for the development of anti-cancer drugs. However, there are also limitations to the use of CNPBS in lab experiments. CNPBS has a relatively short half-life, which makes it difficult to use in vivo. Additionally, the mechanism of action of CNPBS is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research of CNPBS. One future direction is the development of CNPBS-based fluorescent probes for the detection of cysteine in biological samples. Another future direction is the development of CNPBS-based anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of CNPBS and its effects on biological systems.
Conclusion:
In conclusion, CNPBS is a sulfonamide-based compound that has several unique properties that make it a promising candidate for various research applications. CNPBS has been found to possess anti-tumor properties and can be used as a fluorescent probe for the detection of cysteine in biological samples. However, there are also limitations to the use of CNPBS in lab experiments, and further research is needed to fully understand its mechanism of action and effects on biological systems.
Méthodes De Synthèse
The synthesis of CNPBS involves a series of chemical reactions. The first step involves the reaction of 2-nitro-1-propene with sodium sulfite to form 2-nitro-1-propenesulfonic acid. This acid is then reacted with propylamine to form N-propyl-2-nitro-1-propenesulfonamide. In the final step, the N-propyl-2-nitro-1-propenesulfonamide is reacted with acrylonitrile to form CNPBS.
Applications De Recherche Scientifique
CNPBS has been found to have several applications in scientific research. One of the most promising applications of CNPBS is its use as a fluorescent probe for the detection of cysteine. CNPBS has been found to selectively bind with cysteine, which makes it a valuable tool for the detection of cysteine in biological samples. CNPBS has also been found to possess anti-tumor properties, which makes it a potential candidate for the development of anti-cancer drugs.
Propriétés
IUPAC Name |
N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-2-9-14(10-5-8-13)20(18,19)12-7-4-3-6-11(12)15(16)17/h3-4,6-7H,2,5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEZQUQRLQDVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC#N)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanol](/img/structure/B4968867.png)


![methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate](/img/structure/B4968884.png)
![5-cyclopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968895.png)
![12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4968903.png)
![N-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4968913.png)
![ethyl 4-({[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4968930.png)
![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4968932.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4968948.png)
![5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4968951.png)
![1-benzyl-8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4968953.png)
![N,N-diethyl-4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4968963.png)
![5-[(3-fluorophenoxy)methyl]-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4968964.png)